molecular formula C8H8FNO2 B13149134 2-(3-Fluoro-4-hydroxyphenyl)acetamide CAS No. 343867-09-4

2-(3-Fluoro-4-hydroxyphenyl)acetamide

Cat. No.: B13149134
CAS No.: 343867-09-4
M. Wt: 169.15 g/mol
InChI Key: QYRRSSMPZDPEJB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide (Paracetamol): Similar structure but lacks the fluorine atom.

    N-(3-Fluoro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxyl group.

    N-(3-Fluoro-4-aminophenyl)acetamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)acetamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

343867-09-4

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(10)12)1-2-7(6)11/h1-3,11H,4H2,(H2,10,12)

InChI Key

QYRRSSMPZDPEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)F)O

Origin of Product

United States

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